2-Amino-4-(4-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Overview
Description
The compound “2-Amino-4-(4-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide” is a complex organic molecule. It contains several functional groups including an amino group (-NH2), a chlorophenyl group (a benzene ring with a chlorine atom), a methylbenzyl group (a benzene ring with a methyl group and attached to the rest of the molecule by a methylene bridge), a pyrano ring (a six-membered ring with one oxygen atom), a benzothiazine group (a fused ring system containing a benzene ring, a thiazine ring which is a six-membered ring with one nitrogen and one sulfur atom), and a carbonitrile group (-C≡N). The “5,5-dioxide” likely refers to two oxygen atoms attached to the 5-position carbon atom in the structure .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group or building the cyclic structures. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It likely has a three-dimensional structure due to the presence of multiple cyclic groups. The electron-withdrawing chlorine atom and nitrile group could potentially influence the compound’s reactivity .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amino group might participate in acid-base reactions, the carbonitrile group could undergo reactions typical for nitriles such as hydrolysis, and the aromatic rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar functional groups, the overall size and shape of the molecule, and the presence of aromatic systems .Scientific Research Applications
Monoamine Oxidase Inhibitory Activity
- A study by Ahmad et al. (2019) reported the synthesis and biological evaluation of derivatives of the compound, focusing on their potential as selective inhibitors of monoamine oxidase A and B. The compounds exhibited significant inhibitory activity, suggesting potential applications in neurological disorders or as antidepressants (Ahmad et al., 2019).
Multicomponent Synthesis Techniques
- Lega et al. (2016) explored the synthesis of similar compounds via a three-component interaction, yielding new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides. This research highlighted the synthesis process's peculiarities and proposed an adjusted mechanism for these interactions (Lega et al., 2016).
Antimicrobial Activity
- A research work by Mahdi (2015) investigated the antimicrobial activity of novel 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives, including compounds similar to the one . These compounds showed significant antibacterial activity, particularly against Klebsiella pneumonia (Mahdi, 2015).
Application in Corrosion Inhibition
- Yadav et al. (2016) synthesized pyranopyrazole derivatives, including a compound structurally similar to the target compound, and investigated their effectiveness as corrosion inhibitors for mild steel in HCl solution. The study demonstrated significant inhibition efficiency, indicating potential applications in industrial corrosion prevention (Yadav et al., 2016).
Antimalarial Activity
- Barazarte et al. (2009) explored the synthesis and antimalarial activity of pyrazolo and pyrimido benzothiazine dioxide derivatives. These compounds, including those structurally related to the compound , showed potential as antimalarial agents, particularly in inhibiting hemoglobin hydrolysis (Barazarte et al., 2009).
Mechanism of Action
Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, the mechanism could depend on a variety of factors including the specific target in the body, the way the compound interacts with that target, and the overall structure of the compound .
Future Directions
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Alternatively, it could serve as a starting point for the synthesis of a variety of analogs .
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-16-5-4-6-17(13-16)15-30-22-8-3-2-7-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)18-9-11-19(27)12-10-18/h2-13,23H,15,29H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJGRABDUUZNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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